4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide
Overview
Description
4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group, two methoxy groups, and an isopropoxypropyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide typically involves the following steps:
Nitration: The starting material, 4,5-dimethoxybenzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Alkylation: The nitrated intermediate is then subjected to alkylation with 3-isopropoxypropylamine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide can undergo reduction to form the corresponding amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Reduction: 4,5-dimethoxy-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and 3-isopropoxypropylamine.
Scientific Research Applications
Chemistry:
Catalysis: 4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Drug Development: Due to its structural features, it can be explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry:
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and thereby modulating biochemical pathways.
Receptor Binding: It may interact with specific receptors on cell surfaces, triggering a cascade of cellular responses.
Comparison with Similar Compounds
- N-(3-isopropoxypropyl)-4-methoxy-3-nitrobenzamide
- N-(3-isopropoxypropyl)-2-phenyl-4-quinolinecarboxamide
- N-(3-isopropoxypropyl)-3,4-dimethylbenzamide
Uniqueness: 4,5-dimethoxy-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core, which can influence its reactivity and interaction with biological targets. The isopropoxypropyl group also adds to its distinctiveness by affecting its solubility and steric properties.
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(3-propan-2-yloxypropyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-10(2)23-7-5-6-16-15(18)11-8-13(21-3)14(22-4)9-12(11)17(19)20/h8-10H,5-7H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKQDEAALDFBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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